D-(+)-Carvone Tosylhydrazone
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Overview
Description
D-(+)-Carvone Tosylhydrazone is a chemical compound derived from D-(+)-Carvone, a naturally occurring monoterpene found in essential oils such as spearmint and caraway The tosylhydrazone derivative is formed by the reaction of D-(+)-Carvone with p-toluenesulfonylhydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Carvone Tosylhydrazone typically involves the reaction of D-(+)-Carvone with p-toluenesulfonylhydrazide in the presence of a suitable solvent such as methanol. The reaction is mildly exothermic and results in the formation of the tosylhydrazone derivative, which can be isolated by crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
D-(+)-Carvone Tosylhydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tosylhydrazone to its corresponding hydrazine derivative.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases such as sodium methoxide and organolithium reagents. These reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxides, while reduction reactions produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized products.
Scientific Research Applications
D-(+)-Carvone Tosylhydrazone has several applications in scientific research:
Chemistry: It is used as a synthon in organic synthesis, particularly in the formation of complex molecular frameworks.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various industrial compounds
Mechanism of Action
The mechanism of action of D-(+)-Carvone Tosylhydrazone involves its ability to form reactive intermediates such as diazo compounds and carbenes. These intermediates can participate in various chemical transformations, including cycloaddition and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-(+)-Carvone Tosylhydrazone include other tosylhydrazone derivatives such as benzaldehyde tosylhydrazone and acetophenone tosylhydrazone. These compounds share similar reactivity patterns and are used in analogous synthetic applications .
Uniqueness
This compound is unique due to its origin from a naturally occurring monoterpene, which imparts specific stereochemical properties. This uniqueness makes it valuable in the synthesis of chiral molecules and in studies exploring the stereoselectivity of various reactions.
Properties
Molecular Formula |
C16H20N2O2S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-[(5S)-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-12(2)14-5-4-6-15(11-14)17-18-21(19,20)16-9-7-13(3)8-10-16/h4,6-10,14,18H,1,5,11H2,2-3H3/b17-15+/t14-/m0/s1 |
InChI Key |
MDUMZGRBXYGQRJ-AQTLKONXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C[C@H](CC=C2)C(=C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(CC=C2)C(=C)C |
Origin of Product |
United States |
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